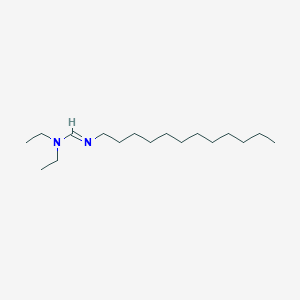![molecular formula C8H7N5S2 B14611283 [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-21-7](/img/structure/B14611283.png)
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their applications in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine with malononitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Des Réactions Chimiques
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the methylsulfanyl groups.
Applications De Recherche Scientifique
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar compounds to [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile include:
2,6-Bis(methylsulfanyl)-[1,3,5]thiadiazine-4-thione: Known for its use as a silver ion-selective ionophore.
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione:
Compared to these compounds, this compound stands out due to its specific triazine ring structure and the presence of propanedinitrile, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
60717-21-7 |
|---|---|
Formule moléculaire |
C8H7N5S2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
2-[4,6-bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile |
InChI |
InChI=1S/C8H7N5S2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3 |
Clé InChI |
CBHAARYTUNVBBG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=N1)C(C#N)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


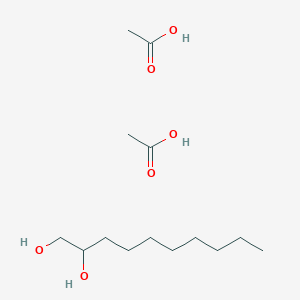

![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
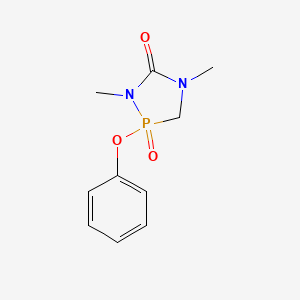
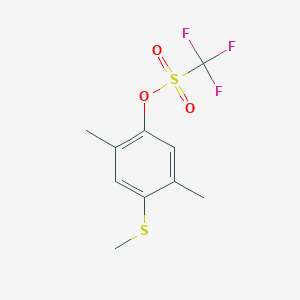
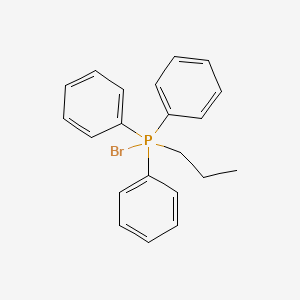
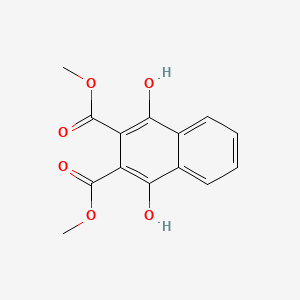
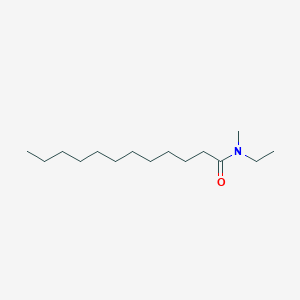
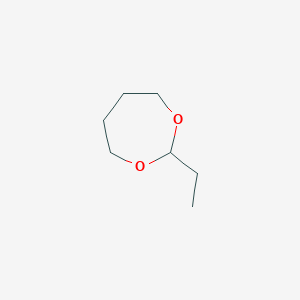
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)



